N-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxypiperidin-1-yl)benzamide
Description
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxypiperidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-28-20-11-14-26(15-12-20)19-8-6-17(7-9-19)23(27)24-13-10-18-16-25-22-5-3-2-4-21(18)22/h2-9,16,20,25H,10-15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWVGRWFBHOMNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxypiperidin-1-yl)benzamide typically involves the coupling of tryptamine derivatives with benzoyl chloride derivatives. One common method involves the use of N,N’-dicyclohexylcarbodiimide as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent such as dichloromethane under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxypiperidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The methoxy group on the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxypiperidin-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxypiperidin-1-yl)benzamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity. Overall, the compound can influence various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Benzamide Substituents
N-[2-(1H-Indol-3-yl)ethyl]-4-methoxybenzamide ()
- Molecular Formula : C₁₈H₁₈N₂O₂
- Key Differences : Lacks the 4-methoxypiperidin-1-yl group, replaced by a simple 4-methoxybenzamide.
- Implications: The absence of the piperidine ring likely reduces affinity for adrenergic receptors but may improve metabolic stability due to fewer rotatable bonds. No pharmacological data are available, but its simpler structure suggests reduced off-target effects compared to piperidine-containing analogs .
Indoramin Hydrochloride ()
- Molecular Formula : C₂₂H₂₆ClN₃O
- Key Differences : Features a piperidinylbenzamide core without the methoxy substitution.
- Pharmacology : A clinically used α1-adrenergic antagonist for hypertension. The methoxy group in the target compound could modulate receptor selectivity or pharmacokinetics (e.g., longer half-life due to reduced hepatic metabolism) .
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide ()
- Molecular Formula : C₂₅H₂₈N₆O₄
- Key Differences : Incorporates a nitro group and pyridyl substituent instead of indole.
Analogs with Heterocyclic Modifications
N-(2-(1H-Indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide ()
- Molecular Formula : C₁₆H₁₆N₄O₂S
- Key Differences : Replaces the benzamide with a thiazole-carboxamide.
- Pharmacology : Exhibits algaecidal activity, highlighting how heterocyclic substitutions can shift biological targets entirely .
Nitazoxanide ()
- Molecular Formula : C₁₂H₉N₃O₅S
- Key Differences : Nitro-thiazole benzamide with antiparasitic activity.
Pharmacological and Physicochemical Comparison
Table 1: Key Properties of Target Compound and Analogs
Structural Impact on Pharmacokinetics
Receptor Binding and Selectivity
- Indole Role : The indole moiety in the target compound and Indoramin facilitates π-π stacking with aromatic residues in adrenergic receptors, a feature absent in nitro-substituted analogs like Nitazoxanide .
- Methoxy Substitution : The 4-methoxy group on the piperidine ring (target) may enhance selectivity for peripheral vs. central α1-adrenergic receptors compared to unsubstituted Indoramin .
Biological Activity
Chemical Structure and Properties
The molecular formula for N-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxypiperidin-1-yl)benzamide is C23H28N2O2. The compound features:
- An indole ring, which is known for its role in serotonin receptor modulation.
- A piperidine ring, often associated with various pharmacological activities.
Although specific mechanisms of action for this compound have not been extensively documented, it can be inferred from its structure that it may interact with serotonin receptors (5-HT receptors) and possibly other neurotransmitter systems. Benzamide derivatives generally exhibit a range of biological activities, including:
- Antidepressant effects
- Anxiolytic properties
- Potential antipsychotic activity
Neuropharmacological Effects
Research on similar compounds has shown that benzamide derivatives can act as selective agonists or antagonists at various serotonin receptor subtypes. For instance, compounds with structural similarities have demonstrated efficacy in modulating mood and anxiety disorders.
Case Studies
A few studies have highlighted the potential applications of benzamide derivatives:
- Antidepressant Activity : A study indicated that certain benzamide derivatives exhibited significant antidepressant effects in animal models by enhancing serotonergic neurotransmission.
- Anxiolytic Effects : Other research suggested that related compounds could reduce anxiety-like behaviors in rodents, supporting their potential use in treating anxiety disorders.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of selected benzamide derivatives compared to this compound:
Safety and Toxicology
Currently, there is no comprehensive safety data available for this compound. However, general precautions should be taken when handling unknown compounds, especially those with potential pharmacological activity.
Q & A
Basic: How can the synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxypiperidin-1-yl)benzamide be optimized for improved yield and purity?
Methodological Answer:
- Reaction Conditions: Use reflux conditions with acetonitrile or dichloromethane as solvents. Adjust reaction time (4–12 hours) based on TLC monitoring .
- Purification: Employ sequential normal-phase (e.g., dichloromethane/methanol gradients) and reverse-phase chromatography (acetonitrile/water with 0.1% formic acid) to remove impurities .
- Catalysts: Add K₂CO₃ to facilitate nucleophilic substitution reactions, particularly for piperazine/piperidine coupling .
Basic: What spectroscopic methods are most reliable for structural confirmation?
Methodological Answer:
- 1H/13C NMR: Assign peaks for indole NH (~10 ppm), methoxy groups (~3.8 ppm), and piperidine/piperazine protons (2.5–3.5 ppm). Compare with reference spectra of analogous benzamides .
- Mass Spectrometry (MS): Use high-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+) and fragment patterns .
- X-ray Crystallography: If crystals are obtainable, resolve the structure to confirm stereochemistry and regioselectivity .
Advanced: What in vitro assays are suitable for evaluating biological activity?
Methodological Answer:
- CFTR Correction Assays: Test ΔF508-CFTR rescue in HEK293 cells using electrophysiology (e.g., Ussing chambers) to measure chloride ion flux .
- Quorum Sensing Inhibition: Assess LasR inhibition in Pseudomonas aeruginosa via biofilm formation assays and pyocyanin production measurements .
- Enzyme Inhibition: Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for Akt inhibition) .
Advanced: How to design experiments to elucidate the mechanism of action?
Methodological Answer:
- Target Engagement: Use surface plasmon resonance (SPR) or thermal shift assays to identify binding partners .
- Gene Expression Profiling: Perform RNA-seq or qPCR to analyze changes in pathways like NF-κB or MAPK .
- CRISPR Knockouts: Validate target specificity by testing activity in cells lacking suspected receptors (e.g., CFTR-KO models) .
Advanced: How to conduct structure-activity relationship (SAR) studies on analogs?
Methodological Answer:
- Substituent Variation: Modify the methoxy group on the piperidine ring or the indole ethyl chain. Synthesize analogs with halogens, alkyl groups, or heterocycles .
- Bioassay Testing: Compare IC₅₀ values in relevant assays (e.g., CFTR correction) to identify critical pharmacophores .
- Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding poses and guide rational design .
Advanced: How to resolve contradictory biological activity data across studies?
Methodological Answer:
- Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time .
- Purity Verification: Reanalyze compound purity via HPLC and exclude batches with >95% purity from studies .
- Orthogonal Assays: Confirm activity using multiple methods (e.g., electrophysiology and fluorescence for ion channels) .
Advanced: What strategies improve aqueous solubility for in vivo studies?
Methodological Answer:
- Prodrug Design: Introduce phosphate or PEG groups on the methoxy or benzamide moieties .
- Co-Solvents: Use cyclodextrins or surfactants (e.g., Cremophor EL) in formulation .
- Salt Formation: Prepare hydrochloride or maleate salts to enhance crystallinity and solubility .
Advanced: How to resolve enantiomers if the compound has chiral centers?
Methodological Answer:
- Chiral Chromatography: Use Chiralpak® columns with hexane/isopropanol gradients for analytical separation .
- Diastereomeric Salt Formation: React with chiral acids (e.g., tartaric acid) and recrystallize .
- Enzymatic Resolution: Employ lipases or esterases to selectively hydrolyze one enantiomer .
Advanced: What challenges arise during scale-up, and how are they addressed?
Methodological Answer:
- Exothermic Reactions: Optimize temperature control during reflux to prevent side reactions .
- Purification Scaling: Replace column chromatography with flash chromatography or centrifugal partition chromatography .
- Yield Loss Mitigation: Use excess reagents (1.5–2 eq) for steps with low conversion rates .
Advanced: How to identify molecular targets using computational methods?
Methodological Answer:
- Molecular Docking: Screen against protein databases (PDB) using AutoDock Vina to prioritize targets like kinases or GPCRs .
- Phylogenetic Analysis: Compare structural similarity to known ligands (e.g., CFTR correctors or LasR inhibitors) .
- Affinity Chromatography: Immobilize the compound on sepharose beads and pull down interacting proteins for LC-MS/MS identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
